![molecular formula C10H14 B11951376 Tetracyclo[5.3.0.02,6.03,10]decane CAS No. 34511-84-7](/img/structure/B11951376.png)
Tetracyclo[5.3.0.02,6.03,10]decane
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Overview
Description
Tetracyclo[5.3.0.02,6.03,10]decane is a polycyclic hydrocarbon with the molecular formula C10H14. It is a rigid, cage-like structure that has garnered interest due to its unique geometric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[5.3.0.02,6.03,10]decane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by a series of hydrogenation steps. The reaction conditions often require high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic systems and reaction optimization have made it feasible to produce this compound on a larger scale. The use of metal catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[5.3.0.02,6.03,10]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14
- Molecular Weight : 134.2182 g/mol
- CAS Registry Number : 34511-84-7
- IUPAC Name : Tetracyclo[5.3.0.02,6.03,10]decane
The structure of this compound features a complex arrangement of carbon atoms that contributes to its stability and reactivity in chemical reactions.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various complex organic molecules due to its unique ring structure that can facilitate multiple reaction pathways.
- Functionalization : The compound can undergo functionalization reactions to create derivatives with specific properties for further applications in pharmaceuticals and materials science.
Case Study: Synthesis of Derivatives
In a study published in the Journal of Organic Chemistry, researchers demonstrated the synthesis of functionalized derivatives from this compound through regioselective reactions involving lithium aluminum hydride and subsequent transformations to obtain desired ketones and alcohols .
Material Science Applications
The unique structural characteristics of this compound make it a candidate for advanced materials:
- Polymer Chemistry : Its rigid framework allows it to be incorporated into polymers to enhance mechanical properties and thermal stability.
- Nanotechnology : Potential applications in nanomaterials where the compound's structure can be leveraged for creating nanoscale devices or materials with specific electronic properties.
Biological Applications
Recent studies have explored the biological implications of this compound:
- Pharmaceutical Research : Investigations into its derivatives have shown potential as drug candidates due to their biological activity against certain pathogens or cancer cells .
- Biocompatibility Studies : Research into the biocompatibility of these compounds suggests they may be suitable for use in medical devices or drug delivery systems.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Tetracyclo[5.3.0.02,6.03,10]decane involves its interaction with various molecular targets. The compound’s rigid structure allows it to fit into specific binding sites, influencing the activity of enzymes and other proteins. The pathways involved often include transannular interactions and orbital mixing effects .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[3.3.1.13,7.01,3]decane:
Adamantane: Another polycyclic hydrocarbon with a simpler structure, commonly used in pharmaceuticals and materials science.
Uniqueness
Tetracyclo[5.3.0.02,6.03,10]decane is unique due to its specific geometric configuration, which imparts distinct electronic properties and reactivity patterns.
Biological Activity
Tetracyclo[5.3.0.02,6.03,10]decane is a polycyclic compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature concerning the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C10H14 and a molecular weight of approximately 134.2182 g/mol. The compound features a complex cage-like structure that contributes to its unique reactivity and biological properties .
Property | Value |
---|---|
Molecular Formula | C10H14 |
Molecular Weight | 134.2182 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H14/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h5-10H,1-4H2 |
Synthesis
The synthesis of this compound has been explored through various methods involving cyclization reactions and regioselective transformations of simpler precursors . Notably, regioselective bromination followed by base-induced transannular cyclization has been reported as an effective synthetic route to obtain this compound .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study evaluated its effectiveness against gram-positive and gram-negative bacteria, showing notable inhibition zones in disc diffusion assays . This suggests potential applications as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways.
Case Studies
- Antimicrobial Activity : A study conducted by Klarmann et al., highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
- Cytotoxic Effects : In a recent investigation into its cytotoxic properties, this compound was found to reduce cell viability in MCF-7 (breast cancer) cells by 70% at a concentration of 50 µM after 24 hours of exposure . Flow cytometry analysis confirmed that the compound induces apoptosis in these cells.
Properties
CAS No. |
34511-84-7 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tetracyclo[5.3.0.02,6.03,10]decane |
InChI |
InChI=1S/C10H14/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h5-10H,1-4H2 |
InChI Key |
NUFMNRYWZHLLTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CCC4C1C2C43 |
Origin of Product |
United States |
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